6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 6-position and a methylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylsulfanyl-4H-pyrimidin-4-one with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative.
Reaction Conditions:
Reagents: 2-methylsulfanyl-4H-pyrimidin-4-one, formaldehyde, ammonia or amine
Solvent: Typically ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: N-substituted pyrimidine derivatives
Scientific Research Applications
6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used as a probe to study the biological activity of pyrimidine derivatives and their interactions with biomolecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one
- 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-2-one
- 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-5-one
Uniqueness
6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to the specific positioning of the aminomethyl and methylsulfanyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVQDSUVDFVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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